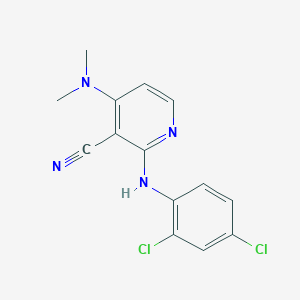

2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile (DCADMN) is an organic compound that has been studied for its potential to be used as a therapeutic agent for various diseases. It is a synthetic molecule composed of two nitrile groups, a dichloroanilino group, and a dimethylamino group. DCADMN has been found to possess a variety of biological activities, including anti-inflammatory, anti-microbial, anti-tumor, and anti-oxidant activities. In addition, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Applications De Recherche Scientifique

Corrosion Inhibition

One notable application of structurally related compounds to 2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile is in the field of corrosion inhibition. Derivatives such as 6-[5-{4(dimethylamino)phenyl}furan-2-yl]nicotinamidine and 6-[5-{4-(dimethylamino)phenyl}furan-2-yl]nicotinonitrile have been investigated for their efficiency in preventing corrosion on carbon steel in acidic environments. These compounds have shown high inhibition efficiency, attributed to their adsorption on the metal surface, following Temkin's adsorption isotherm. Their effectiveness increases with concentration and temperature, indicating their potential as green corrosion inhibitors due to their high solubility in aqueous solutions and non-toxic profiles (Fouda et al., 2020).

Heterocyclic Chemistry

The reaction of 2-chloronicotinonitrile with thioureas highlights its role in the synthesis of novel heterocyclic compounds. This process involves the displacement of chlorine by nitrogen from the thioureas, leading to secondary cyclizations and the formation of new ring systems. Such reactions underline the versatility of 2-chloronicotinonitrile (a related compound to 2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile) in generating novel chemical structures, showcasing the potential for diverse applications in organic synthesis and material science (Coppola & Shapiro, 1981).

Palladium-Catalyzed Amination

In the synthesis of complex organic molecules, the palladium-catalyzed C-2 amination of 4,6-dichloronicotinonitrile has been utilized to introduce aminoarenes into the nicotinonitrile framework. This method showcases the ability to efficiently generate 4-chloro-6-anilino nicotinonitrile derivatives, demonstrating the compound's utility in creating densely functionalized heteroaromatics. The regioselective nature of this reaction underlines the strategic importance of such chemical transformations in medicinal chemistry and material science, offering a pathway to novel compounds with potential applications in various fields (Delvare et al., 2011).

Propriétés

IUPAC Name |

2-(2,4-dichloroanilino)-4-(dimethylamino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4/c1-20(2)13-5-6-18-14(10(13)8-17)19-12-4-3-9(15)7-11(12)16/h3-7H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFBMOKPGSCJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=C(C=C(C=C2)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2925235.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2925237.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2925238.png)

![Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2925239.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[ethyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2925240.png)

![3-Ethenylsulfonyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2925243.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2925249.png)

![Ethyl 2-{[4-(prop-2-yn-1-yl)morpholin-3-yl]formamido}acetate](/img/structure/B2925250.png)

![1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2925253.png)